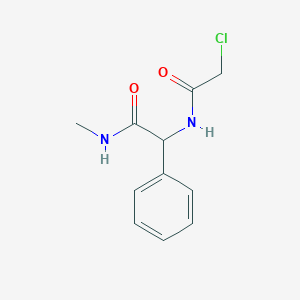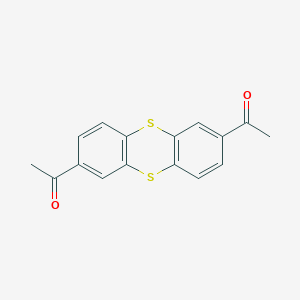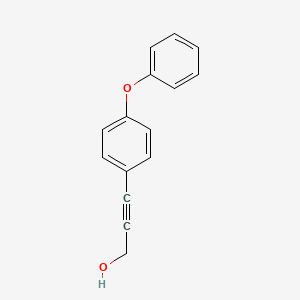
3-(4-Phenoxyphenyl)prop-2-yn-1-ol
Descripción general
Descripción
“3-(4-Phenoxyphenyl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, primary propargylic alcohols can be synthesized from terminal alkynes using Rongalite as the C1 unit . The general procedure involves stirring a mixture of ethynylbenzene, Rongalite, and t-BuOK in DMSO at room temperature for 5 minutes, then heating the mixture at 100°C for 2 hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenolic hydroxyl group (-OH) attached to a propargylic carbon (a carbon adjacent to a carbon-carbon triple bond), and a phenoxy group (a phenyl ring attached through an oxygen atom) on the other end .Aplicaciones Científicas De Investigación
Synthesis and Material Development
Intermediate for Photochromic Compounds : The compound's role as an intermediate in synthesizing photochromic materials is evidenced by research on Pd-mediated α-arylation routes. This process transforms related structures into 4-aryl-2-naphthols, subsequently converted into naphthopyrans, demonstrating its utility in developing photoresponsive materials (Aiken et al., 2015).
Polybenzoxazine Precursors : Explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, this compound underscores the push towards sustainable chemistry. It has been used to introduce phenolic functionalities to molecules like ethylene glycol, demonstrating a pathway towards almost 100% bio-based benzoxazine end-capped molecules with promising applications in materials science (Trejo-Machin et al., 2017).
Liquid Crystal Photoalignment : The structure's derivatives have been shown to significantly influence the photoalignment of nematic liquid crystals, crucial for LCD technology. The study reveals the compound's potential in developing new materials for electronic display technologies, highlighting the role of specific substituents in enhancing alignment quality (Hegde et al., 2013).
Optical and Electronic Applications : It serves as an intermediate in synthesizing compounds with non-linear optical (NLO) properties, as demonstrated by quantum mechanical calculations. This application is vital for advancing optoelectronic devices and materials, indicating the compound's contribution to the development of new photonic and electronic materials (Praveenkumar et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Direcciones Futuras
As “3-(4-Phenoxyphenyl)prop-2-yn-1-ol” is used for research purposes , future directions could involve exploring its potential applications in various fields of chemistry. This could include studying its reactivity, investigating its potential as a building block for more complex molecules, or exploring its interactions with biological systems.
Propiedades
IUPAC Name |
3-(4-phenoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZRYYMVXOISGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


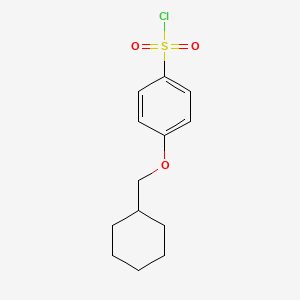
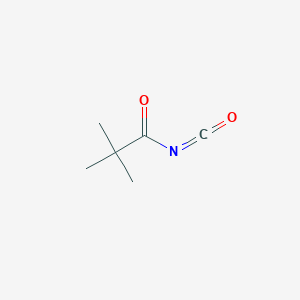
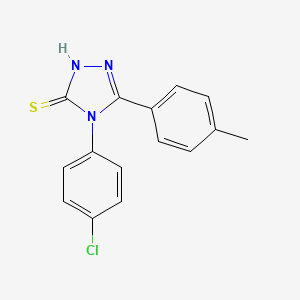
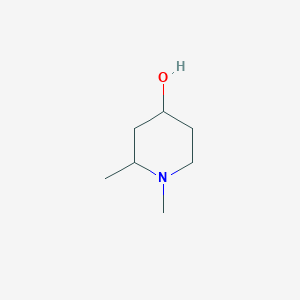
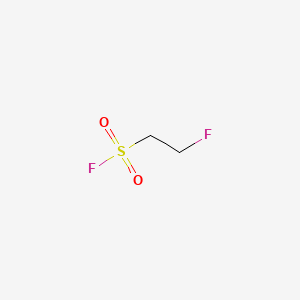
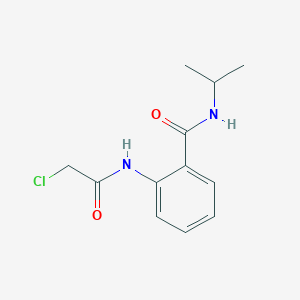

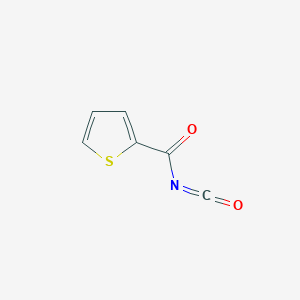

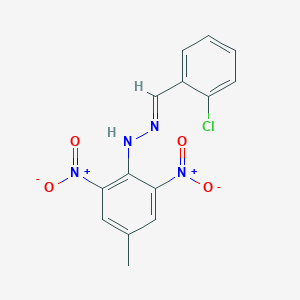
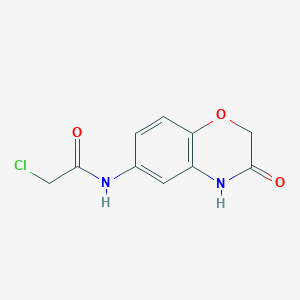
![Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B3370648.png)
